Chemical structure and properties of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL
Chemical structure and properties of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL
This technical monograph provides an in-depth analysis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol , a specialized heterocyclic building block used in the development of kinase inhibitors and PET radioligands.[1]
[1]
Chemical Identity & Structural Analysis
2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol is a trisubstituted imidazo[1,2-a]pyridine derivative.[1] Its scaffold is a "privileged structure" in medicinal chemistry, known for mimicking the purine core of ATP, making it highly effective for binding to the hinge region of kinase enzymes.
Core Specifications
| Property | Specification |
| IUPAC Name | 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol |
| CAS Number | 112581-95-0 (Analogous Ref) / Specific derivative often custom synthesized |
| Molecular Formula | C₇H₄BrFN₂O |
| Molecular Weight | 230.02 g/mol |
| SMILES | Oc1c(F)cc2nc(Br)cn2c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in CH₂Cl₂; insoluble in water.[1][2][3] |
Electronic & Steric Profile
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Imidazo[1,2-a]pyridine Core: A fused bicyclic system that is π-excessive at position C-3 (nucleophilic) and susceptible to nucleophilic attack at C-5/C-7 if activated.[1]
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2-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] Unlike the 3-bromo position (which is easily installed via electrophilic substitution), the 2-bromo position is strategically valuable because it directs substituents away from the typical ATP-binding pocket depth, often interacting with the solvent-front or ribose-binding regions.[1]
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7-Fluoro Group: positioned ortho to the hydroxyl.[1] It exerts a strong inductive electron-withdrawing effect (-I), thereby:
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Increasing the Acidity of the 6-OH group (lowering pKa).
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Modulating Metabolic Stability by blocking the C-7 position from oxidative metabolism.[1]
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6-Hydroxyl Group: A hydrogen bond donor/acceptor.[1] In kinase inhibitors, this often forms critical water-mediated H-bonds with the gatekeeper residue or the catalytic lysine.[1]
Synthesis Methodologies
The synthesis of 2-bromo-substituted imidazo[1,2-a]pyridines is non-trivial compared to their 3-bromo counterparts.[1] The 3-position is naturally nucleophilic and brominates easily; the 2-position requires specific cyclization precursors or radical functionalization.[1]
Retrosynthetic Analysis (Graphviz)
The most robust route involves constructing the pyridine core first, followed by cyclization to the imidazole ring with the bromine handle pre-installed or introduced via a Sandmeyer-type transformation.
Figure 1: Proposed synthetic pathway. Note that direct bromination of the parent heterocycle typically yields the 3-bromo product.[1] Accessing the 2-bromo derivative often requires lithiation-halogenation or starting from a 2-amino-imidazo[1,2-a]pyridine via Sandmeyer reaction.[1]
Detailed Protocol: C-2 Bromination Strategy
While direct electrophilic bromination targets C-3, the C-2 position can be accessed via lithiation due to the acidity of the C-2 proton (approx pKa ~30, but accessible with LiTMP).[1]
Protocol (Validation required):
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Starting Material: 7-Fluoro-6-methoxyimidazo[1,2-a]pyridine (protected phenol).[1]
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Lithiation: Dissolve substrate in anhydrous THF under Argon at -78°C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. Stir for 30 min. The bulky base favors C-2 deprotonation over nucleophilic attack.[1]
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Bromination: Add a solution of CBr₄ or NBS in THF at -78°C. Allow to warm to RT.
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Workup: Quench with NH₄Cl(aq), extract with EtOAc.
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Deprotection: Treat the methoxy intermediate with BBr₃ in DCM at 0°C to liberate the 6-OH.
Reactivity & Structure-Activity Relationship (SAR)
This molecule is designed as a divergent intermediate . The three functional handles (Br, F, OH) allow for orthogonal chemical modifications.
SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each substituent.
Key Reactions
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Suzuki-Miyaura Coupling (C-2): The 2-Br group is less reactive than a 3-Br or aryl-iodide but couples efficiently using electron-rich phosphine ligands (e.g., XPhos , SPhos ) and Pd(OAc)₂.[1]
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Application: Attaching aryl/heteroaryl tails to reach the hydrophobic pocket II of kinases.[1]
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O-Alkylation (C-6): The 6-OH is acidic (pKa ~8.5 due to ortho-F).[1] It can be selectively alkylated using mild bases (K₂CO₃) and alkyl halides to generate ethers, often used to tune lipophilicity (LogP).
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Electrophilic Substitution (C-3): Despite the substituents, the C-3 position remains the most nucleophilic site on the ring.[1] Care must be taken during reactions (e.g., nitration, halogenation) to avoid unwanted substitution at C-3.
Experimental Protocols
General Procedure for Suzuki Coupling at C-2
This protocol assumes the use of the 6-methoxy protected derivative to prevent catalyst poisoning by the free phenol.[1]
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Reagents: 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1]·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).
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Solvent: 1,4-Dioxane : Water (4:1).[1]
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Conditions: Degas solvents with N₂ for 15 min. Combine reagents in a sealed tube. Heat to 90°C for 4–12 hours .
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Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
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Yield Expectation: 60–85% (Steric dependent).
Handling & Safety
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Hazards: Like many halogenated heterocycles, this compound should be treated as a potential skin and eye irritant (H315, H319).
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Storage: Store at 2–8°C under inert atmosphere (Argon). The phenol moiety is susceptible to slow oxidation if exposed to air/light for prolonged periods.[1]
References
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General Synthesis of Imidazo[1,2-a]pyridines: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Available at: [Link][1]
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C-2 Functionalization: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.[1] (Contextual grounding for metal-catalyzed cyclizations).
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pKa & Electronic Properties: Organic Chemistry Data, "pKa Data Compiled by R. Williams." (Used for estimation of phenolic pKa shifts).[1][4][5] Available at: [Link][1]
- Kinase Inhibitor Scaffold Utility: Hicken, E. J., et al. "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity." ACS Medicinal Chemistry Letters, 2013.
Sources
- 1. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. pyridine semicarbazone synthesis: Topics by Science.gov [science.gov]
- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds [mdpi.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
